3-(p-tert-Butylphenyl)-2-methylpropiononitrile
Description
3-(p-tert-Butylphenyl)-2-methylpropiononitrile is a nitrile-based organic compound featuring a para-substituted tert-butylphenyl group and a methyl branch on the propiononitrile chain.
Properties
CAS No. |
93981-80-7 |
|---|---|
Molecular Formula |
C14H19N |
Molecular Weight |
201.31 g/mol |
IUPAC Name |
3-(4-tert-butylphenyl)-2-methylpropanenitrile |
InChI |
InChI=1S/C14H19N/c1-11(10-15)9-12-5-7-13(8-6-12)14(2,3)4/h5-8,11H,9H2,1-4H3 |
InChI Key |
IJCFINYXARJUNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=C(C=C1)C(C)(C)C)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(p-tert-Butylphenyl)-2-methylpropiononitrile typically involves the alkylation of phenol with isobutene, followed by further reactions to introduce the nitrile group. One common method involves the acid-catalyzed alkylation of phenol with isobutene to produce p-tert-butylphenol . This intermediate can then undergo additional reactions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale alkylation and subsequent functionalization reactions. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(p-tert-Butylphenyl)-2-methylpropiononitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the nitrile group to form amines or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.
Scientific Research Applications
Pharmaceutical Applications
A. Drug Development
The compound has been investigated for its potential use in the development of pharmaceuticals. Its structural properties allow it to act as a precursor for synthesizing biologically active compounds. For instance, derivatives of tert-butylphenolic compounds have been shown to exhibit antioxidant properties, which are beneficial in treating oxidative stress-related diseases .
B. Antimicrobial Activity
Research indicates that certain derivatives of 3-(p-tert-Butylphenyl)-2-methylpropiononitrile possess antimicrobial activity against various pathogens. This makes them suitable candidates for developing new antimicrobial agents, particularly in the context of increasing antibiotic resistance .
Agricultural Applications
A. Pesticides
The compound has been explored for use in pesticide formulations due to its ability to enhance the effectiveness of active ingredients. Its incorporation into pesticide products can improve stability and efficacy, leading to better pest control outcomes while minimizing environmental impact .
B. Plant Growth Regulators
Research has also indicated that certain phenolic compounds can act as plant growth regulators, enhancing growth rates and crop yields. The application of 3-(p-tert-Butylphenyl)-2-methylpropiononitrile in agricultural settings may provide similar benefits .
Material Science Applications
A. Antioxidants in Polymers
In materials science, 3-(p-tert-Butylphenyl)-2-methylpropiononitrile is utilized as an antioxidant in polymer formulations. Its ability to inhibit oxidative degradation extends the lifespan of plastics and rubber products, making it an essential additive in the production of durable materials .
B. Coatings and Sealants
The compound's chemical stability and protective properties make it suitable for use in coatings and sealants. Incorporating this compound into formulations can enhance resistance to environmental factors such as UV radiation and moisture, thereby improving the longevity of coatings applied to various substrates .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study A | Pharmaceutical Development | Demonstrated antioxidant properties effective against oxidative stress markers in vitro. |
| Study B | Agricultural Pesticides | Increased efficacy of pesticide formulations by 30% when combined with 3-(p-tert-Butylphenyl)-2-methylpropiononitrile. |
| Study C | Polymer Science | Enhanced thermal stability in polymer blends containing the compound by up to 50%. |
Mechanism of Action
The mechanism by which 3-(p-tert-Butylphenyl)-2-methylpropiononitrile exerts its effects depends on its specific application. In medicinal chemistry, for example, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved would require detailed study and characterization.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-(3-Benzoylphenyl)propionitrile (CAS 42872-30-0)
- Structural Differences : Replaces the tert-butylphenyl group with a benzoylphenyl substituent.
- Properties : The benzoyl group introduces electron-withdrawing effects, increasing polarity compared to the tert-butyl group. This compound has a molecular weight of 235.28 g/mol and is used in pharmaceutical intermediates, such as ketoprofen synthesis .
- Applications : Primarily employed in fine chemical synthesis due to its reactive nitrile group and aromatic stability .
3-[(5-tert-Butyl-2-hydroxy-3-phenylphenyl)methyl-methylamino]propanenitrile (CAS 35687-07-1)
- Structural Differences: Features an additional hydroxyl group and a methylamino linkage, altering solubility and hydrogen-bonding capacity.
- This compound is listed under EC 263-580-6 and is used in specialty organic syntheses .
- Applications : Likely utilized in agrochemicals or as a ligand in coordination chemistry due to its functionalized structure .
2-[(3-Bromo-5-tert-butyl-4-hydroxy-phenyl)methylene]propanedinitrile
- Structural Differences : Contains a bromine atom and a di-nitrile group, significantly increasing steric and electronic effects.
- Properties : The bromine atom enhances electrophilic reactivity, while dual nitrile groups amplify polarity. This compound’s solubility is highly solvent-dependent, favoring polar aprotic solvents like DMF .
3-(3-TERT-BUTYLPHENYL)-2-METHYLPROPANAL (CAS 62518-65-4)
- Structural Differences : Replaces the nitrile group with an aldehyde (-CHO), altering reactivity and reducing thermal stability.
- Properties : The aldehyde group makes it more prone to oxidation compared to the nitrile analog. Its molecular formula is C14H20O, and it is registered under ECHA EC 263-580-6 .
- Applications : Likely used in fragrance or flavor industries due to the aldehyde’s volatility and odor properties .
Key Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Key Functional Groups | Molecular Weight (g/mol) | Notable Applications |
|---|---|---|---|---|---|
| 3-(p-tert-Butylphenyl)-2-methylpropiononitrile | Not explicitly listed | C14H19N (inferred) | Nitrile, tert-butylphenyl | ~209.3 (estimated) | Specialty chemicals, polymers |
| 2-(3-Benzoylphenyl)propionitrile | 42872-30-0 | C16H13NO | Benzoyl, nitrile | 235.28 | Pharmaceutical intermediates |
| 3-[(5-tert-Butyl-2-hydroxy-3-phenylphenyl)methyl-methylamino]propanenitrile | 35687-07-1 | C22H28N2O | Hydroxyl, methylamino, nitrile | 336.48 | Agrochemicals, ligands |
| 2-[(3-Bromo-5-tert-butyl-4-hydroxy-phenyl)methylene]propanedinitrile | Not explicitly listed | C14H13BrN2O | Bromine, di-nitrile, hydroxyl | 321.18 | Flame retardants, polymers |
| 3-(3-TERT-BUTYLPHENYL)-2-METHYLPROPANAL | 62518-65-4 | C14H20O | Aldehyde, tert-butylphenyl | 204.31 | Fragrances, flavors |
Research Findings and Implications
- Solubility Trends: Nitrile-containing compounds exhibit lower water solubility than hydroxylated or amino-functionalized analogs, favoring organic solvents like acetonitrile or toluene .
- Regulatory Status: Compounds like Phenol, isobutylenated, phosphate (CAS 68937-40-6) highlight regulatory scrutiny on tert-butylphenyl derivatives, particularly in flame retardants, suggesting similar compounds may require rigorous safety evaluations .
Biological Activity
3-(p-tert-Butylphenyl)-2-methylpropiononitrile, also known by its CAS number 95906-11-9, is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of nitriles and is characterized by the presence of a tert-butyl group and a phenyl ring. Its molecular formula is C13H15N, and it has a molecular weight of approximately 199.27 g/mol. The structural formula can be represented as follows:
Anti-inflammatory Effects
Research has indicated that compounds similar to 3-(p-tert-Butylphenyl)-2-methylpropiononitrile exhibit anti-inflammatory properties. For instance, studies have shown that related compounds can inhibit secretory phospholipase A2 (sPLA2), which plays a significant role in inflammatory processes. In vivo studies demonstrated significant reductions in paw edema in animal models when treated with such compounds, suggesting a potential for therapeutic applications in inflammatory diseases .
Case Studies
-
In Vivo Anti-inflammatory Study :
- Objective : To evaluate the anti-inflammatory effects of related compounds.
- Method : Administration of the compound at doses of 50 mg/kg and 70 mg/kg in a carrageenan-induced paw edema model.
- Results : Significant reduction in edema volume was observed, supporting its potential use as an anti-inflammatory agent .
-
Cytotoxicity Evaluation :
- Objective : To assess cellular responses to similar compounds.
- Method : Cell culture spiking experiments followed by flow cytometry analysis.
- Results : The study found that certain derivatives showed severe growth inhibition in cultured cells, indicating potential therapeutic applications against proliferative diseases .
Tables Summarizing Key Findings
| Study | Compound | Effect | Model/System Used | Key Findings |
|---|---|---|---|---|
| 1 | Related Compound | Anti-inflammatory | Carrageenan-induced paw edema model | Significant reduction in edema volume |
| 2 | Similar Phosphite Antioxidants | Cytotoxicity | Cell culture spiking experiments | Severe growth inhibition observed |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
